molecular formula C12H12O2S B12549050 Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate CAS No. 157889-58-2

Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate

Cat. No.: B12549050
CAS No.: 157889-58-2
M. Wt: 220.29 g/mol
InChI Key: DKFAIZQIIQTMKB-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate is an organic compound with the molecular formula C13H12O2S It is a derivative of prop-2-ynoate, featuring a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate can be synthesized through several organic synthesis methods. One common approach involves the reaction of ethyl prop-2-ynoate with 2-(methylsulfanyl)phenylboronic acid under palladium-catalyzed coupling conditions. The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran, with the reaction mixture being heated to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alkane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted esters.

Scientific Research Applications

Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring acts as a nucleophile, attacking electrophilic species. This interaction can lead to the formation of various substituted products, depending on the reaction conditions .

Comparison with Similar Compounds

Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate can be compared with other similar compounds, such as:

    Ethyl 3-phenylprop-2-ynoate: Lacks the methylsulfanyl group, resulting in different chemical reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.

Properties

CAS No.

157889-58-2

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

ethyl 3-(2-methylsulfanylphenyl)prop-2-ynoate

InChI

InChI=1S/C12H12O2S/c1-3-14-12(13)9-8-10-6-4-5-7-11(10)15-2/h4-7H,3H2,1-2H3

InChI Key

DKFAIZQIIQTMKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=CC=C1SC

Origin of Product

United States

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